Prop-1-en-1-yl propyl ethanedioate
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Overview
Description
Prop-1-en-1-yl propyl ethanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is formed by the esterification of prop-1-en-1-yl alcohol and propyl ethanedioate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-1-yl propyl ethanedioate typically involves the esterification reaction between prop-1-en-1-yl alcohol and propyl ethanedioate. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-1-yl propyl ethanedioate can undergo various chemical reactions, including:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products Formed
Hydrolysis: Prop-1-en-1-yl alcohol and propyl ethanedioate.
Reduction: Prop-1-en-1-yl alcohol and propyl alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Prop-1-en-1-yl propyl ethanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Prop-1-en-1-yl propyl ethanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a different carboxylic acid component.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
Prop-1-en-1-yl propyl ethanedioate is unique due to its specific combination of alkyl groups and its ability to undergo a variety of chemical reactions. Its distinct structure allows it to interact with different molecular targets, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-O-prop-1-enyl 1-O-propyl oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3,5H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKVZXGZAGYZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=O)OC=CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00757542 |
Source
|
Record name | Prop-1-en-1-yl propyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00757542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91915-03-6 |
Source
|
Record name | Prop-1-en-1-yl propyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00757542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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